4-(Trifluoroacetamidomethyl)imidazole

Medicinal Chemistry Physicochemical Properties ADME Prediction

Using free 4-(aminomethyl)imidazole in multi-step syntheses often leads to unwanted side reactions due to its highly nucleophilic primary amine. 4-(Trifluoroacetamidomethyl)imidazole resolves this with its orthogonal Tfac protecting group, stable to piperidine yet selectively cleavable under mild reductive conditions. • Enables efficient on-resin synthesis of N-methylated and cyclic peptides containing 4-aminomethylimidazole residues. • Compatible with Pd-catalyzed cross-couplings, preventing catalyst poisoning for late-stage diversification of kinase inhibitor scaffolds. • Enhanced stability and solubility under continuous flow conditions simplifies industrial-scale extraction and purification.

Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
Cat. No. B8308450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoroacetamidomethyl)imidazole
Molecular FormulaC6H6F3N3O
Molecular Weight193.13 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CNC(=O)C(F)(F)F
InChIInChI=1S/C6H6F3N3O/c7-6(8,9)5(13)11-2-4-1-10-3-12-4/h1,3H,2H2,(H,10,12)(H,11,13)
InChIKeyBWGGCEUSHZDOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoroacetamidomethyl)imidazole Key Properties


4-(Trifluoroacetamidomethyl)imidazole is a functionalized imidazole derivative featuring a trifluoroacetamide (Tfac) group attached to the 4-position via a methylene linker. Its molecular formula is C6H6F3N3O with a molecular weight of 193.13 g/mol [1]. This compound functions primarily as a protected synthetic intermediate, where the electron-withdrawing trifluoroacetyl moiety serves as an orthogonal protecting group for the primary amine, a strategy documented in peptide chemistry for N-terminal protection [2]. The compound is distinct from free 4-(aminomethyl)imidazole in that the Tfac group masks the nucleophilic amine, enabling selective reactions at other positions on the imidazole ring or elsewhere in a complex molecule [3].

1
Orthogonal amine protection for multi-step synthesis
2
Prevents nucleophilic side reactions with electrophilic centers
3
Stable under Pd catalysis for late-stage diversification

4-(Trifluoroacetamidomethyl)imidazole Substitution Limitations


Direct substitution of 4-(Trifluoroacetamidomethyl)imidazole with the unprotected 4-(aminomethyl)imidazole is not feasible in synthetic sequences requiring orthogonal reactivity. The free primary amine of 4-(aminomethyl)imidazole is highly nucleophilic and would participate in unwanted side reactions (e.g., acylation, alkylation, reductive amination) with other electrophilic centers present in a multi-step synthesis [1]. The trifluoroacetamide group provides a stable, electron-withdrawing protecting group that can be selectively removed under mild basic or reductive conditions (e.g., NaBH4 or ammonia in methanol) without affecting other common protecting groups such as Boc, Fmoc, or benzyl esters [2]. This orthogonality is critical for maintaining synthetic efficiency and purity in the assembly of complex molecular architectures, including peptide isosteres and kinase inhibitor scaffolds [3].

Nucleophilic competition Free 4-(aminomethyl)imidazole may undergo unwanted acylation or alkylation.
Catalyst poisoning Unprotected amine can coordinate to Pd and inhibit cross-coupling reactions.
Orthogonality loss Direct substitution removes selective deprotection handle for complex sequences.

4-(Trifluoroacetamidomethyl)imidazole Comparator Differentiation


Lipophilicity vs Free Amine

The trifluoroacetamide substitution at the 4-aminomethyl position increases the predicted lipophilicity of the imidazole scaffold compared to the free amine comparator. This shift in physicochemical profile can influence passive membrane diffusion and non-specific protein binding in early-stage drug discovery [1].

Lipophilicity shift
Class-level
+1.0 to +1.2 logP
Supports permeability screening context
Computed XLogP3-AA; verify experimental logD
Medicinal Chemistry Physicochemical Properties ADME Prediction

Stability in Pd-Catalyzed Cross-Couplings

The trifluoroacetamide group provides superior stability under transition metal catalysis conditions compared to the unprotected primary amine. Free primary amines can coordinate to and poison palladium catalysts (e.g., in Suzuki, Buchwald-Hartwig, or carbonylative couplings) or undergo competitive N-arylation. The Tfac group eliminates this competing coordination, enabling clean, high-yielding transformations on other parts of the molecule [1].

Pd coupling compatibility
Reported
Compatible vs incompatible
Supports late-stage diversification workflows
Qualitative improvement; verify with specific catalyst
Organic Synthesis Catalysis Protecting Groups

Orthogonal Deprotection Selectivity

The trifluoroacetamide (Tfac) group exhibits a distinct lability profile compared to other common amine protecting groups. It can be selectively removed under mild reductive conditions (e.g., NaBH4 in ethanol) that leave acid-labile (Boc) or base-labile (Fmoc) protecting groups intact. This orthogonality is quantifiable by the relative rate of cleavage [1].

Deprotection selectivity
Reported
Complete cleavage 1–2 h; Boc/Fmoc intact
Supports orthogonal deprotection sequences
Rate data from solid-phase peptide synthesis
Peptide Chemistry Protecting Group Strategy Kinetic Analysis

Scalable Trifluoromethylated Heterocycle Synthesis

4-(Trifluoroacetamidomethyl)imidazole serves as the key benzylic N-trifluoroacetamide intermediate in the scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles. The reaction proceeds via dehydrative cyclization using TFAA [1]. In contrast, the analogous unprotected 4-(aminomethyl)imidazole would react unproductively with TFAA or other dehydrating agents, failing to give the desired cyclized product and instead forming complex mixtures [2].

Scalable cyclization yield
Class-level
Up to 99% vs 0% with free amine
Enables imidazo-fused scaffold access
Reported yields under TFAA conditions
Process Chemistry Scalable Synthesis Heterocyclic Chemistry

4-(Trifluoroacetamidomethyl)imidazole Key Applications


Solid-Phase Peptide Synthesis of Modified Peptides

Procurement for this compound is justified in any peptide synthesis laboratory requiring an orthogonal, reductively cleavable amine protecting group. The Tfac group allows for the on-resin synthesis of N-methylated peptides, cyclic peptides, or peptidomimetics containing a 4-aminomethylimidazole residue. The group's stability to piperidine (used for Fmoc deprotection) and its selective removal with NaBH4 provide a unique deprotection handle that enables complex synthetic sequences without cleaving the peptide from the resin [1].

Kinase Inhibitor Scaffold Synthesis via Pd Coupling

In medicinal chemistry programs targeting kinases (e.g., c-Raf, p38 MAPK, or JNK), where imidazole is a common hinge-binding motif, 4-(Trifluoroacetamidomethyl)imidazole is a superior building block to 4-(aminomethyl)imidazole. Its compatibility with Pd-catalyzed reactions (e.g., Suzuki couplings to install aryl groups) prevents catalyst poisoning and allows for late-stage diversification of the imidazole core. The resulting Tfac-protected intermediate can then be deprotected to reveal the free amine for further elaboration, such as amide bond formation to complete the kinase inhibitor structure [2].

Flow Synthesis of NS5A Inhibitor Building Blocks

For process chemistry groups developing scalable routes to antiviral agents like Daclatasvir (an NS5A inhibitor) that rely on 4-substituted imidazole cores, this Tfac-protected compound is a crucial intermediate. Continuous flow synthesis of such imidazoles benefits from the increased stability and solubility imparted by the trifluoroacetamide group at high temperatures and pressures. The compound's predicted lipophilicity (XLogP3-AA of 0.3) may also facilitate easier extraction and purification compared to more polar, unprotected analogs in an industrial setting [3].

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Orthogonal deprotection handle
Selective NaBH4-mediated cleavage
Kinase inhibitor scaffold synthesis
Pd-coupling compatibility
Catalyst poisoning resistance
Continuous flow imidazole synthesis
Process stability and solubility profile
Extraction and purification efficiency

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